![molecular formula C12H24N2O B13250128 2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B13250128.png)
2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C12H24N2O It is characterized by the presence of a cyclohexanol ring substituted with a 1-methylpiperidin-4-ylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1-methylpiperidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity and consistency in the final product.
化学反応の分析
Types of Reactions
2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Acidic or basic catalysts depending on the reaction type
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives
Reduction: Formation of secondary amines or alcohols
Substitution: Formation of various substituted cyclohexanol derivatives
科学的研究の応用
2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic processes.
類似化合物との比較
Similar Compounds
- 2-[(1-Methylpiperidin-4-yl)amino]ethan-1-ol
- 2-(1-Methylpiperidin-4-yl)ethanamine
Uniqueness
2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol is unique due to its cyclohexanol ring, which imparts distinct chemical and physical properties compared to its analogs
特性
分子式 |
C12H24N2O |
|---|---|
分子量 |
212.33 g/mol |
IUPAC名 |
2-[(1-methylpiperidin-4-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H24N2O/c1-14-8-6-10(7-9-14)13-11-4-2-3-5-12(11)15/h10-13,15H,2-9H2,1H3 |
InChIキー |
OAKDXCMEIBKEFE-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)NC2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




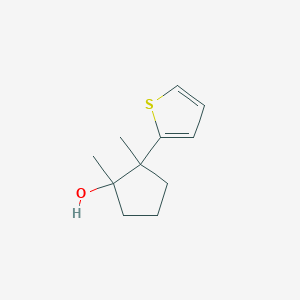
![5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13250067.png)
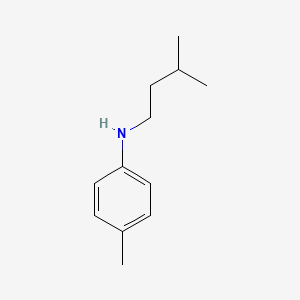
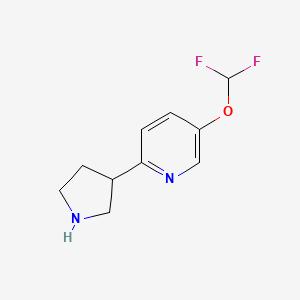


![3-[1-(2,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13250101.png)
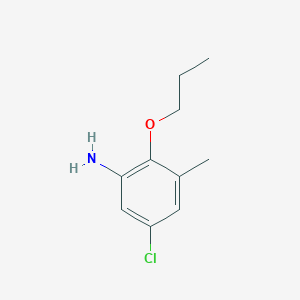
![5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B13250110.png)

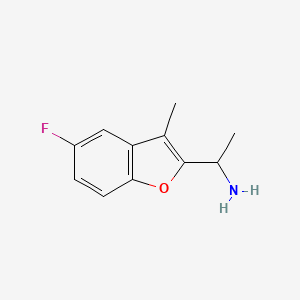
![5-Fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B13250122.png)
